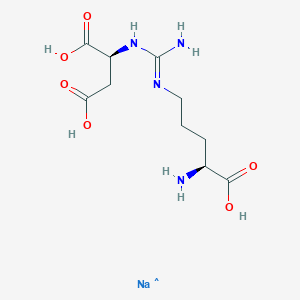
2-Hydroxy Estradiol 6-N3-Adenine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Hydroxy Estradiol 6-N3-Adenine, also known as 2-OHE2-N3A, is a synthetic molecule that has been developed for use in scientific research. This compound has been found to have potential applications in a variety of fields, including cancer research, neuroscience, and drug discovery.
Mechanism of Action
The mechanism of action of 2-Hydroxy Estradiol 6-N3-Adenine is not fully understood, but it is believed to involve the modulation of estrogen receptors and the inhibition of DNA synthesis. This compound has also been shown to induce apoptosis, or programmed cell death, in cancer cells.
Biochemical and Physiological Effects:
Studies have shown that 2-Hydroxy Estradiol 6-N3-Adenine has a variety of biochemical and physiological effects. In addition to its anti-tumor and neuroprotective properties, this compound has been found to have antioxidant and anti-inflammatory effects. It has also been shown to improve mitochondrial function and increase the production of ATP, the primary energy source for cells.
Advantages and Limitations for Lab Experiments
One advantage of using 2-Hydroxy Estradiol 6-N3-Adenine in scientific research is its high purity and stability, which allows for accurate and reproducible results. However, one limitation is the relatively high cost of this compound, which may limit its use in certain experiments.
Future Directions
There are several potential future directions for research involving 2-Hydroxy Estradiol 6-N3-Adenine. One area of interest is in the development of new cancer therapies, where this compound may be used in combination with other drugs to improve treatment outcomes. Additionally, further research is needed to fully understand the mechanism of action of 2-Hydroxy Estradiol 6-N3-Adenine and its potential applications in other fields such as neuroscience and drug discovery.
Synthesis Methods
The synthesis of 2-Hydroxy Estradiol 6-N3-Adenine involves the combination of 2-hydroxyestradiol, a natural estrogen hormone, with N3-adenine, a nucleoside analog. This reaction is carried out using standard organic chemistry techniques and yields a pure, crystalline product.
Scientific Research Applications
2-Hydroxy Estradiol 6-N3-Adenine has been shown to have a variety of potential applications in scientific research. One area of interest is in cancer research, where this compound has been found to have anti-tumor properties. Additionally, 2-Hydroxy Estradiol 6-N3-Adenine has been shown to have neuroprotective effects and may be useful in the study of neurological disorders such as Alzheimer's disease.
properties
CAS RN |
912671-55-7 |
|---|---|
Product Name |
2-Hydroxy Estradiol 6-N3-Adenine |
Molecular Formula |
C23H27N5O3 |
Molecular Weight |
421.501 |
IUPAC Name |
(8R,9S,13S,14S,17S)-6-(6-aminopurin-3-yl)-13-methyl-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthrene-2,3,17-triol |
InChI |
InChI=1S/C23H27N5O3/c1-23-5-4-11-12-7-17(29)18(30)8-14(12)16(6-13(11)15(23)2-3-19(23)31)28-10-27-21(24)20-22(28)26-9-25-20/h7-11,13,15-16,19,29-31H,2-6,24H2,1H3/t11-,13-,15+,16?,19+,23+/m1/s1 |
InChI Key |
SKTXDUKLUKAABT-MIPWJFNXSA-N |
SMILES |
CC12CCC3C(C1CCC2O)CC(C4=CC(=C(C=C34)O)O)N5C=NC(=C6C5=NC=N6)N |
synonyms |
(17β)-6-(6-Amino-3H-purin-3-yl)-estra-1,3,5(10)-triene-2,3,17-triol |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![[2-(6-Amino-9H-purin-9-yl)-1-methylethoxy]methyl]-4-morpholinylphosphinic Acid](/img/structure/B586275.png)
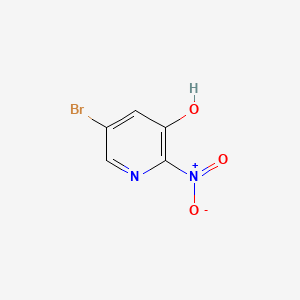
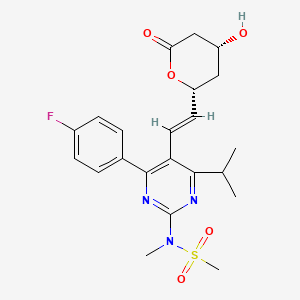
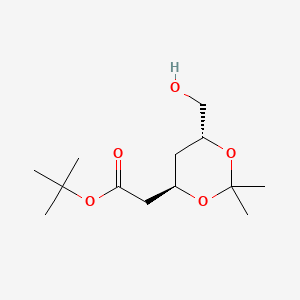
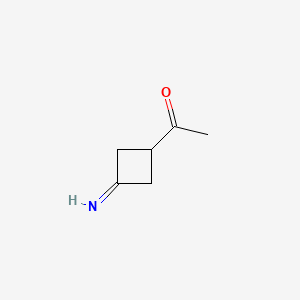
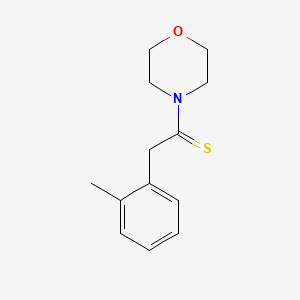
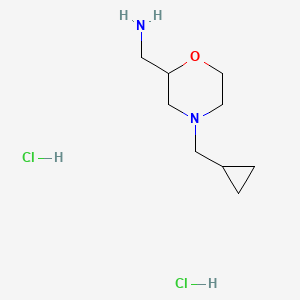
![(3R)-2-Azabicyclo[2.2.2]octane-3-carboxylic acid](/img/structure/B586284.png)
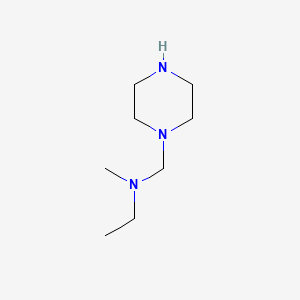
![2-({[(2E)-Pent-2-en-1-yl]oxy}carbonyl)benzoic acid](/img/structure/B586293.png)
